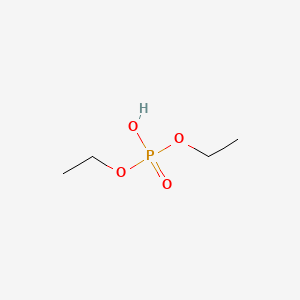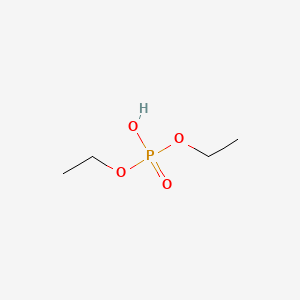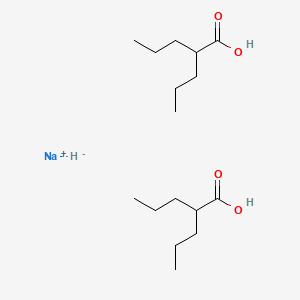
Divalproex (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Divalproex sodium is a coordination compound comprised of sodium valproate and valproic acid in a 1:1 molar relationship. It is primarily used as an anticonvulsant and mood-stabilizing drug. Divalproex sodium is commonly prescribed for the treatment of epilepsy, bipolar disorder, and to prevent migraine headaches .
準備方法
Synthetic Routes and Reaction Conditions
Divalproex sodium is synthesized by combining sodium valproate and valproic acid. The reaction involves the partial neutralization of valproic acid with sodium hydroxide, resulting in the formation of sodium valproate. The two components are then combined in a 1:1 molar ratio to form divalproex sodium .
Industrial Production Methods
In industrial settings, the production of divalproex sodium involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as dissolution, neutralization, crystallization, and drying .
化学反応の分析
Types of Reactions
Divalproex sodium undergoes various chemical reactions, including:
Oxidation: Divalproex sodium can be oxidized to form valeric acid derivatives.
Reduction: Reduction reactions can convert divalproex sodium back to its constituent components, sodium valproate, and valproic acid.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of different esters and amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions
Major Products Formed
Oxidation: Valeric acid and its derivatives.
Reduction: Sodium valproate and valproic acid.
Substitution: Various esters and amides depending on the substituents used
科学的研究の応用
Divalproex sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of coordination complexes.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Extensively studied for its anticonvulsant, mood-stabilizing, and migraine-preventive properties. .
Industry: Utilized in the formulation of various pharmaceutical products
作用機序
Divalproex sodium exerts its effects primarily through the modulation of neurotransmitter systems in the brain. It increases the availability of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by inhibiting GABA transaminase. This leads to enhanced GABAergic activity, which helps to stabilize neuronal activity and prevent seizures. Additionally, divalproex sodium affects sodium and calcium channels, further contributing to its anticonvulsant and mood-stabilizing effects .
類似化合物との比較
Similar Compounds
Valproic Acid: The parent compound of divalproex sodium, used similarly for epilepsy and bipolar disorder.
Sodium Valproate: Another form of valproic acid, often used interchangeably with divalproex sodium.
Lamotrigine: An anticonvulsant and mood stabilizer with a different mechanism of action.
Carbamazepine: Another anticonvulsant used for similar indications
Uniqueness
Divalproex sodium is unique in its formulation as a coordination compound, which provides a more stable and controlled release of the active components compared to valproic acid or sodium valproate alone. This results in fewer gastrointestinal side effects and improved patient compliance .
特性
分子式 |
C16H33NaO4 |
|---|---|
分子量 |
312.42 g/mol |
IUPAC名 |
sodium;hydride;2-propylpentanoic acid |
InChI |
InChI=1S/2C8H16O2.Na.H/c2*1-3-5-7(6-4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;/q;;+1;-1 |
InChIキー |
YNZKRJUSSMDRMI-UHFFFAOYSA-N |
正規SMILES |
[H-].CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B10779485.png)
![1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea](/img/structure/B10779486.png)
![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride](/img/structure/B10779493.png)
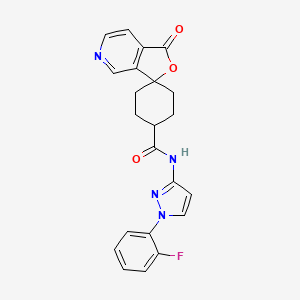
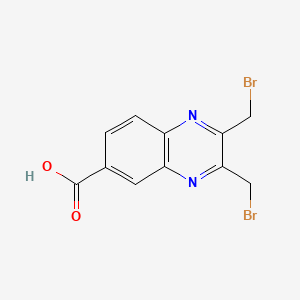
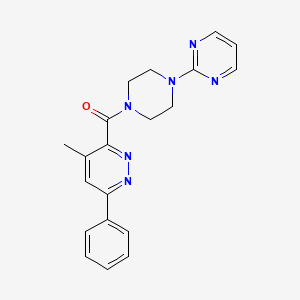
![2-[4-(2-aminobutylamino)pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride](/img/structure/B10779528.png)
![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779545.png)
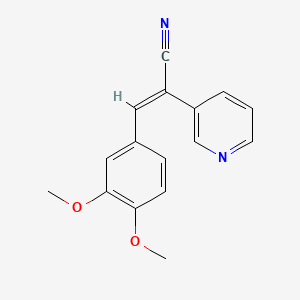
![(1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779553.png)
